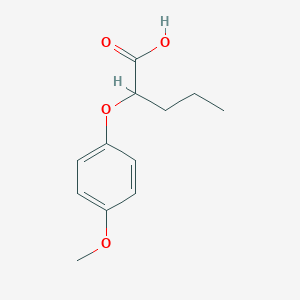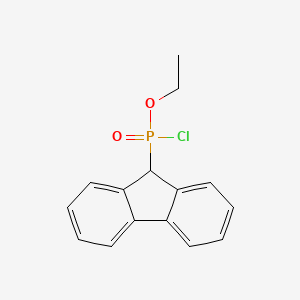stannane CAS No. 923056-92-2](/img/structure/B14196662.png)
[(9H-Fluorene-1-carbonyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluorene-1-carbonyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a fluorene moiety attached to a triphenylstannane group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-1-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-1-carbonyl chloride with triphenylstannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-1-carbonyl chloride+Triphenylstannane→(9H-Fluorene-1-carbonyl)oxystannane
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-1-carbonyl)oxystannane are not well-documented, the general principles of organotin compound synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluorene-1-carbonyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triphenylstannane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-1-ylmethanol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
(9H-Fluorene-1-carbonyl)oxystannane has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological activity and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluorene-1-carbonyl)oxystannane involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorene moiety can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interacting biomolecules.
Comparison with Similar Compounds
(9H-Fluorene-1-carbonyl)oxystannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Fluorene derivatives: Compounds like 9H-fluorene and fluorenone, which share the fluorene core structure but differ in their functional groups.
Properties
CAS No. |
923056-92-2 |
|---|---|
Molecular Formula |
C32H24O2Sn |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
triphenylstannyl 9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;3*1-2-4-6-5-3-1;/h1-7H,8H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
MBZXGCHQUFSDDK-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
silane](/img/structure/B14196595.png)
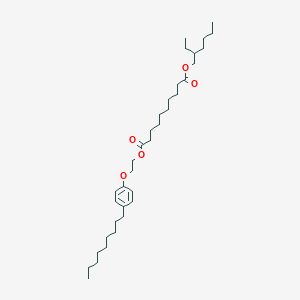
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
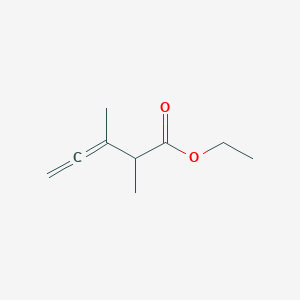


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
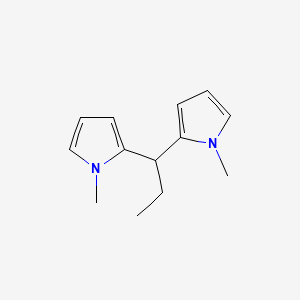
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
